REACTION_CXSMILES
|
CS(OCC([N:9]1[C:22]2[CH:21]=[C:20]([C:23]#[N:24])[CH:19]=[CH:18][C:17]=2[S:16][C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2)C)(=O)=O.N1CCCC1>C1(C)C=CC=CC=1>[CH:21]1[C:22]2[NH:9][C:10]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[S:16][C:17]=2[CH:18]=[CH:19][C:20]=1[C:23]#[N:24]
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Name
|
(2RS)-2-(2-cyano-10-phenothiazinyl)-1-propyl methanesulphonate
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC(C)N1C2=CC=CC=C2SC=2C=CC(=CC12)C#N
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Name
|
|
Quantity
|
11.6 mL
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Type
|
reactant
|
Smiles
|
N1CCCC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
with stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to 90° C.
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
the organic phase is washed with saturated aqueous sodium chloride solution (3×25 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 20° C
|
Type
|
DISSOLUTION
|
Details
|
The residual oil (11.3 g) is dissolved in 0.5N aqueous hydrochloric acid solution (60 cc)
|
Type
|
WASH
|
Details
|
This solution is washed with ethyl ether (100 cc)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (100 cc)
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated aqueous sodium chloride solution (50 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 20° C
|
Type
|
CUSTOM
|
Details
|
The residual yellow oil (9.5 g) is purified on a column (height: 30 cm; diameter: 5.8 cm) on silica gel (0.04-0.063 mm) under a slight excess pressure of nitrogen (40 kPa)
|
Type
|
WASH
|
Details
|
eluting with a mixture (95:5 by volume) (one litre) of methylene chloride and methanol
|
Type
|
CUSTOM
|
Details
|
collecting 100-cc fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=2SC3=CC=CC=C3NC12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |